3-Bromo-4-iodobenzonitrile
Overview
Description
3-Bromo-4-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 4-iodobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, cyanides, or other substituted benzonitriles.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 3-bromo-4-iodobenzylamine.
Scientific Research Applications
3-Bromo-4-iodobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the development of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodobenzonitrile in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates various substitution and coupling reactions. The nitrile group also plays a crucial role in directing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the iodine substituent.
3-Iodobenzonitrile: Similar structure but lacks the bromine substituent.
3-Bromo-4-chlorobenzonitrile: Similar structure with chlorine instead of iodine.
Uniqueness
3-Bromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to compounds with only one halogen. This dual substitution allows for more diverse chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-4-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMRZEYMBSUAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650226 | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-94-5 | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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